N-(3,4,5-trimethoxybenzyl)cyclohexanamine
Description
N-(3,4,5-trimethoxybenzyl)cyclohexanamine is a chemical compound that is structurally characterized by the presence of a trimethoxybenzyl group attached to a cyclohexanamine moiety. This structure is indicative of a compound that may have psychotropic activity, as suggested by the synthesis of similar compounds for evaluation in this area .
Synthesis Analysis
The synthesis of compounds related to N-(3,4,5-trimethoxybenzyl)cyclohexanamine often involves multi-step organic reactions. For instance, the N-methyl and N,N-dimethyl derivatives of cyclohexylamines with a trimethoxyphenyl group have been synthesized using catalytic reductive methylation . Similarly, other related compounds have been synthesized through various methods, including the use of photochemistry , tritiation , and Schiff base formation . These methods demonstrate the versatility and complexity of synthetic approaches needed to create such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3,4,5-trimethoxybenzyl)cyclohexanamine has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a related compound, N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, was determined to have a monoclinic space group with specific bond angles and distances, indicating a trans configuration around the central C=N bond . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of compounds with trimethoxybenzyl or related groups can be quite diverse. For instance, the photochemistry of dimethoxybenzyl compounds with various leaving groups has been studied, revealing insights into the generation of isomeric trienes and their solvolytic reactivity . Additionally, the synthesis of Schiff bases and their metal complexes has been explored, showing how the ligand can coordinate with metals to form binuclear complexes . These studies highlight the potential for N-(3,4,5-trimethoxybenzyl)cyclohexanamine to undergo a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to N-(3,4,5-trimethoxybenzyl)cyclohexanamine can be inferred from their synthesis and structural characterization. For example, the solubility, melting points, and crystal structures of these compounds can be determined through analytical and spectroscopic methods . The electrochemical properties of metal complexes derived from similar Schiff bases have also been studied, providing insights into their redox behavior . These properties are essential for understanding the behavior of the compound in various environments and for potential applications.
properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-14-9-12(10-15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h9-10,13,17H,4-8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBOVRYVAWKQII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357922 | |
Record name | N-(3,4,5-trimethoxybenzyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5-trimethoxybenzyl)cyclohexanamine | |
CAS RN |
227017-78-9 | |
Record name | N-(3,4,5-trimethoxybenzyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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